Product packaging for Ethyl 2-acetamido-4-(methylthio)butanoate(Cat. No.:CAS No. 33280-93-2)

Ethyl 2-acetamido-4-(methylthio)butanoate

Cat. No.: B1330620
CAS No.: 33280-93-2
M. Wt: 219.3 g/mol
InChI Key: HWRSILOQIXCGQU-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-4-(methylthio)butanoate (CAS Number 33280-93-2) is a chiral amino acid ester derivative of methionine. This compound is characterized by a molecular formula of C9H17NO3S and a molecular weight of 219.30 g/mol. Key physical properties include a density of 1.091 g/cm³ and a flash point of 185.6ºC . In scientific research, this compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry. Its structure, featuring both acetamido and ester functional groups, makes it a versatile precursor for the synthesis of more complex molecules. Research into analogous amino acid ester derivatives has demonstrated their utility as prodrugs and in the synthesis of compounds with evaluated antitumor activity, highlighting the potential of this chemical class in pharmaceutical development . The mechanism of action for such derivatives often involves their role as biodegradable carriers, where the ester and amide bonds can be cleaved under physiological conditions to release active molecules, a principle widely applied in prodrug design to improve drug delivery and pharmacokinetics . As a methionine derivative, it may also be of interest in biochemical studies related to amino acid metabolism and protein synthesis. This product is intended for research and development purposes in a laboratory setting only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO3S B1330620 Ethyl 2-acetamido-4-(methylthio)butanoate CAS No. 33280-93-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-acetamido-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3S/c1-4-13-9(12)8(5-6-14-3)10-7(2)11/h8H,4-6H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRSILOQIXCGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCSC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343358
Record name Ethyl N-acetylmethioninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33280-93-2
Record name Ethyl N-acetylmethioninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical and Metabolic Investigations of Methylthio Butanoate Derivatives

Role as a Metabolic Precursor and Analogue in Biological Systems

Ethyl 2-acetamido-4-(methylthio)butanoate is structurally related to methionine and is hypothesized to serve as a precursor to L-methionine following enzymatic conversion in biological systems. Its metabolic journey likely involves a multi-step process to yield the final, biologically active amino acid.

While direct studies on this compound are not extensively available, its conversion to L-methionine can be inferred from the well-documented metabolism of similar compounds, particularly 2-hydroxy-4-(methylthio)butanoic acid (HMB). nih.govnih.govresearchgate.net The metabolic pathway for this compound is proposed to proceed as follows:

Hydrolysis of the Ethyl Ester: The initial step is the hydrolysis of the ethyl ester group. This reaction is catalyzed by ubiquitous intracellular and extracellular esterases, which cleave the ester bond to yield N-acetyl-2-amino-4-(methylthio)butanoic acid and ethanol. nih.govnih.gov Esterification is a common strategy to increase the lipophilicity of molecules, thereby enhancing their ability to cross cellular membranes.

Deacetylation of the N-acetyl Group: Following the removal of the ethyl group, the N-acetyl group is cleaved by amidases or acylases. nih.govwikipedia.org This deacetylation step is crucial as it liberates the free amino group, resulting in the formation of 2-amino-4-(methylthio)butanoic acid, the direct precursor to L-methionine.

Conversion to α-keto-γ-(methylthio)butyric acid (KMTB): The resulting 2-amino-4-(methylthio)butanoic acid can then be converted to its corresponding α-keto acid, KMTB. This conversion is a key step in the methionine salvage pathway.

Transamination to L-Methionine: Finally, KMTB undergoes transamination, a reaction catalyzed by transaminases, which transfers an amino group from a donor molecule (like glutamate) to KMTB, thereby forming L-methionine.

This proposed pathway is supported by extensive research on the metabolic fate of HMB, which is first oxidized to KMTB and then transaminated to L-methionine. ejast.org

The enzymatic machinery involved in the conversion of methylthio-butanoate derivatives is diverse and stereospecific.

Esterases: These enzymes are responsible for the initial hydrolysis of the ethyl ester of the parent compound. They exhibit broad substrate specificity and are found in various tissues.

Amidases/Acylases: These enzymes catalyze the removal of the N-acetyl group. Kidney acylases, for instance, are known to be involved in the deacetylation of various N-acyl amino acids. nih.gov

Oxidoreductases: In the metabolism of the related compound HMB, stereospecific oxidoreductases are involved in the conversion of the D- and L-isomers of HMB to KMTB.

Transaminases (Aminotransferases): These enzymes are critical for the final step of L-methionine synthesis from KMTB. They facilitate the transfer of an amino group to the keto-acid, completing the conversion.

The table below summarizes the key enzymes and their hypothesized roles in the metabolism of this compound.

Enzyme ClassSpecific Enzymes (Examples)Hypothesized Role in Metabolism of this compound
Esterases CarboxylesterasesHydrolysis of the ethyl ester to form N-acetyl-2-amino-4-(methylthio)butanoic acid.
Amidases/Acylases Kidney Acylases, AmidohydrolasesDeacetylation of N-acetyl-2-amino-4-(methylthio)butanoic acid to yield 2-amino-4-(methylthio)butanoic acid. nih.govwikipedia.org
Oxidoreductases D-amino acid oxidase, L-2-hydroxy acid oxidaseConversion of the amino acid intermediate to the corresponding α-keto acid (KMTB).
Transaminases Various aminotransferasesTransamination of KMTB to form L-methionine.

Cellular Uptake and Transport Mechanisms of Related Analogues

The efficiency of a metabolic precursor is highly dependent on its ability to enter the cell. The cellular uptake of this compound is likely influenced by its chemical modifications compared to its hydroxy analogue, HMB.

Studies on HMB have indicated that its transport across the cell membrane can be mediated by the Monocarboxylate Transporter (MCT) system. nih.gov MCTs are a family of proton-linked transporters that move molecules with a single carboxylate group, such as lactate (B86563) and pyruvate, across biological membranes. Given the structural similarity of the 4-(methylthio)butanoate backbone, it is plausible that once hydrolyzed to its carboxylic acid form (N-acetyl-2-amino-4-(methylthio)butanoic acid), it could also be a substrate for MCTs.

The esterification of the carboxyl group in this compound significantly increases its lipophilicity. This enhanced lipid solubility suggests that the compound can more readily diffuse across the lipid bilayer of the cell membrane via passive transport. This is a common strategy employed in drug design to improve the cellular permeability of molecules. wikipedia.org

Once inside the cell, the action of intracellular esterases would trap the molecule by converting it to the less lipophilic N-acetylated acid form, which can then enter the metabolic pathways described above. Therefore, the cellular uptake of this compound is likely a combination of passive diffusion of the esterified form and potentially active transport of the hydrolyzed acid form via systems like the MCTs.

Involvement in Specific Intracellular Metabolic Pathways

Upon conversion to L-methionine, the metabolic products of this compound are integrated into several crucial intracellular pathways:

Protein Synthesis: L-methionine is an essential amino acid and a fundamental building block for protein synthesis.

Transmethylation Pathway: L-methionine is a precursor for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in the cell. SAM is vital for the methylation of DNA, RNA, proteins, and lipids, playing a key role in epigenetic regulation and various other cellular processes.

Transsulfuration Pathway: Methionine can be converted to cysteine through the transsulfuration pathway. Cysteine is a precursor for the synthesis of glutathione (B108866), a major intracellular antioxidant. Studies on HMB have shown its potential to be diverted to this pathway, thereby contributing to the cellular antioxidant defense system. nih.govresearchgate.net

The following table outlines the key metabolic pathways and the role of the L-methionine derived from this compound.

Metabolic PathwayKey Intermediate/ProductSignificance
Protein Synthesis L-MethionineEssential amino acid for the synthesis of all proteins.
Transmethylation S-adenosylmethionine (SAM)Universal methyl donor for methylation of DNA, RNA, proteins, etc.
Transsulfuration Cysteine, GlutathioneSynthesis of a key intracellular antioxidant and other sulfur-containing compounds. nih.gov

Contribution to the Transsulfuration Pathway and Antioxidant Production

There is no available research detailing the specific involvement of this compound in the transsulfuration pathway. This metabolic route is crucial for the synthesis of sulfur-containing amino acids and the production of key antioxidants. The pathway facilitates the conversion of methionine to cysteine, a precursor for the major intracellular antioxidant, glutathione. However, the direct or indirect effects of this compound on the enzymes and intermediates of this pathway have not been documented in the scientific literature. Consequently, no data is available to populate a table on its specific contributions to the production of antioxidants like glutathione or taurine.

In Vitro Cellular Metabolism and Fate Studies

Detailed studies on the cellular uptake, metabolic conversion, and ultimate fate of this compound in vitro are not present in the available scientific literature. Research on how this specific compound is transported into cells, metabolized by intracellular enzymes, and what resulting metabolites are formed is currently undocumented. Therefore, it is not possible to provide a data table summarizing the findings of in vitro cellular metabolism and fate studies for this compound.

Advanced Analytical Characterization Techniques in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide fundamental insights into the molecular structure of ethyl 2-acetamido-4-(methylthio)butanoate by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The ethyl ester group would present as a quartet for the methylene (B1212753) (-CH2-) protons due to coupling with the adjacent methyl protons, which in turn would appear as a triplet. The acetyl group's three protons would be observed as a singlet. The protons of the methionine side chain, including the alpha-proton, would show more complex splitting patterns as a result of their coupling with neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. Each chemically non-equivalent carbon atom in this compound will produce a unique signal. Based on spectral data for analogous compounds, the approximate chemical shifts can be predicted. chemicalbook.com

Carbon Atom Predicted ¹³C Chemical Shift (ppm)
Carbonyl (Ester)~172
Carbonyl (Amide)~170
Alpha-Carbon (-CH)~52
Methylene (Ethyl Ester, -OCH2-)~61
Methylene (-CH2-S-)~30
Methylene (β to COOH)~31
Methyl (Thioether, -SCH3)~15
Methyl (Ethyl Ester, -CH3)~14
Methyl (Acetyl, -COCH3)~23

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific IR spectrum for this compound is not available, the spectrum of the closely related N-acetyl DL-methionine provides a basis for predicting the characteristic absorption bands. nih.gov The presence of the ester and amide functional groups will give rise to strong carbonyl (C=O) stretching vibrations, typically in the range of 1650-1750 cm⁻¹. The N-H stretching of the amide group is expected to appear around 3300 cm⁻¹. C-H stretching vibrations from the alkyl and acetyl groups will be observed in the 2850-3000 cm⁻¹ region. Additionally, C-O and C-N stretching vibrations will be present in the fingerprint region (below 1500 cm⁻¹).

Functional Group Expected IR Absorption Range (cm⁻¹)
N-H Stretch (Amide)3350 - 3250
C-H Stretch (Alkyl)3000 - 2850
C=O Stretch (Ester)1750 - 1735
C=O Stretch (Amide)1680 - 1630
N-H Bend (Amide)1550 - 1510
C-O Stretch (Ester)1250 - 1000

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 219, corresponding to its molecular weight. nist.gov

The fragmentation pattern can be predicted based on the functional groups present. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC2H5), leading to a fragment at m/z 174. Cleavage of the bond adjacent to the carbonyl group is also common. For N-acetylated amino acid esters, fragmentation of the side chain is also a key feature. In the case of the methionine derivative, cleavage of the C-S bond or loss of the methylthio group can occur. The mass spectra of the racemate, dl-Methionine, N-acetyl-, ethyl ester, are available in spectral databases and can provide detailed fragmentation information. spectrabase.com

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound from reaction mixtures and for quantitative analysis.

Liquid Chromatography (LC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like N-acetylated amino acid esters. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is a common approach. mdpi.com The addition of an acid, such as formic acid, to the mobile phase can improve peak shape and resolution. Detection is typically achieved using a UV detector. For complex mixtures, gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve better separation of all components. nih.gov

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. To make amino acid derivatives like this compound amenable to GC analysis, they are often derivatized to increase their volatility. ucdavis.edu A common derivatization method involves the formation of N-acetyl n-propyl esters. nih.gov However, as the target compound is already an ethyl ester, it may be sufficiently volatile for direct GC analysis under appropriate conditions.

A typical GC method would involve a capillary column with a polar stationary phase. The instrument conditions, such as injector temperature, oven temperature program, and detector temperature, would need to be optimized to achieve good separation and detection. ucdavis.eduucdavis.edu Gas Chromatography-Mass Spectrometry (GC-MS) can be used to couple the separation power of GC with the identification capabilities of MS (B15284909), providing a definitive analysis of the compound. nih.gov

Hyphenated Techniques for Comprehensive Profiling and Quantification

Hyphenated techniques provide a powerful approach for the analysis of this compound by combining the separation power of chromatography with the detection and identification capabilities of mass spectrometry. This synergy allows for the resolution of the target analyte from complex sample matrices and its subsequent accurate measurement and structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The liquid chromatography component separates the compound from other components in a sample, while the mass spectrometer provides detection with high sensitivity and selectivity based on its mass-to-charge ratio (m/z).

In a typical LC-MS analysis for amino acid derivatives, reversed-phase chromatography is often employed. For instance, a C18 column can be used to separate compounds based on their hydrophobicity. nih.gov The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile, often with additives like formic acid to improve chromatographic peak shape and ionization efficiency. nih.gov The detection of this compound would be achieved by monitoring its specific m/z, allowing for its quantification even at low concentrations in complex biological fluids or reaction mixtures.

Table 1: Illustrative LC-MS Parameters for Analysis of Amino Acid Derivatives
ParameterTypical ConditionReference
LC ColumnReversed-phase C18 (e.g., 250 x 4.6 mm) nih.gov
Mobile Phase AWater with 0.1% Formic Acid nih.gov
Mobile Phase BAcetonitrile nih.gov
Flow Rate0.5 - 1.0 mL/min nih.govmdpi.com
Column Temperature30 - 35 °C nih.govrestek.com
Ionization ModePositive Electrospray Ionization (ESI+) mdpi.com

Tandem Mass Spectrometry (MS-MS)

Tandem mass spectrometry (MS-MS), often coupled with liquid chromatography (LC-MS/MS), offers an even higher degree of selectivity and structural information. This technique involves multiple stages of mass analysis. First, the protonated molecule (precursor ion) of this compound is selected. This precursor ion is then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed.

This fragmentation pattern is characteristic of the molecule's structure and can be used for unambiguous identification. nih.gov For quantification, a specific precursor-to-product ion transition is monitored in what is known as multiple reaction monitoring (MRM), a highly sensitive and selective mode of analysis. springernature.com For N-acetyl amino acids, characteristic fragmentations often include the loss of water (H₂O) and ketene (B1206846) (C₂H₂O) from the protonated molecule. nih.gov The fragmentation of the ethyl ester group would also produce specific ions. libretexts.org This technique is essential for distinguishing the target compound from isomeric or isobaric interferences in a sample. nih.gov

Table 2: Predicted MS/MS Fragmentation Data for this compound
Precursor Ion [M+H]⁺Predicted Fragment Ion (m/z)Associated Neutral LossReference
220.1202.1H₂O (Water) nih.gov
178.1C₂H₂O (Ketene) nih.gov
174.1C₂H₅OH (Ethanol) libretexts.org
146.1C₂H₅OH + CO (Ethanol + Carbon Monoxide) nih.gov

Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry (GC×GC/TOF-MS)

For a comprehensive profiling of complex samples, two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC/TOF-MS) provides exceptional separation power. Due to the polar and non-volatile nature of this compound, a derivatization step is required to make it suitable for GC analysis. sigmaaldrich.com Common derivatization techniques include silylation, which replaces active hydrogens with nonpolar groups, making the analyte more volatile. sigmaaldrich.com

In a GC×GC system, the effluent from a primary GC column is passed through a modulator to a second, shorter column with a different stationary phase. This two-dimensional separation provides a significant increase in peak capacity and resolution compared to conventional GC. The use of a TOF-MS detector is advantageous because of its high data acquisition speed, which is necessary to capture the very narrow peaks (often less than 100 ms wide) generated in the second dimension. This technique is particularly powerful for resolving the target compound from a multitude of other components in a complex matrix, such as a biological extract.

Table 3: Hypothetical GC×GC/TOF-MS Analysis Workflow
StepDescriptionReference
Sample PreparationExtraction of the analyte from the matrix (e.g., methanol extraction). uliege.be
DerivatizationReaction with a silylating agent (e.g., MSTFA or MTBSTFA) to increase volatility. sigmaaldrich.comuliege.be
1st Dimension SeparationSeparation on a non-polar GC column (e.g., DB-5ms). sigmaaldrich.com
2nd Dimension SeparationSeparation on a polar GC column (e.g., polar stationary phase). nih.govresearchgate.net
DetectionTime-of-Flight Mass Spectrometry (TOF-MS) for fast data acquisition and identification. uliege.be

Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that uses a polar stationary phase (like bare silica (B1680970) or amide-based columns) and a mobile phase with a high concentration of an organic solvent, like acetonitrile, mixed with a small amount of aqueous buffer. sigmaaldrich.commdpi.com This technique is exceptionally well-suited for the separation and retention of polar and hydrophilic compounds that are often poorly retained in reversed-phase chromatography. rsc.org

This compound, containing an amide and an ester group, possesses sufficient polarity to be effectively analyzed using HILIC. HILIC provides an orthogonal separation mechanism to reversed-phase LC, which can be advantageous for comprehensive metabolomic studies. rsc.org The high organic content of the mobile phase in HILIC also enhances the efficiency of electrospray ionization (ESI), often leading to improved sensitivity in the MS detector. nih.gov This makes HILIC-MS a powerful tool for the quantitative analysis of polar metabolites like the target compound in biological samples. nih.gov

Table 4: Representative HILIC-MS Parameters for Polar Metabolite Analysis
ParameterTypical ConditionReference
LC ColumnAmide, Zwitterionic, or bare Silica (e.g., 100 x 2.1 mm) mdpi.comnih.govresearchgate.net
Mobile Phase AAcetonitrile nih.gov
Mobile Phase BWater with buffer (e.g., Ammonium Formate or Ammonium Acetate) nih.govhpst.cz
GradientHigh to low organic concentration (e.g., 95% to 55% Acetonitrile) mdpi.com
Flow Rate0.2 - 0.5 mL/min nih.gov
Ionization ModePositive or Negative Electrospray Ionization (ESI) chromatographyonline.com

Research Applications and Biological Exploration of Ethyl 2 Acetamido 4 Methylthio Butanoate and Its Derivatives

Design and Synthesis of Bioactive Derivatives

The design and synthesis of bioactive derivatives of Ethyl 2-acetamido-4-(methylthio)butanoate are primarily focused on enhancing its therapeutic potential by conjugating it with other molecules, such as peptides and pharmacologically active moieties. These strategies aim to improve targeting, bioavailability, and efficacy.

Peptide and Peptidomimetic Conjugates

The conjugation of this compound to peptides and peptidomimetics is a strategy to create novel therapeutic agents. Peptides, with their high specificity and activity, can be potent drugs, but their use is often limited by poor stability and membrane permeability. nih.gov Peptidomimetics, which mimic the structure and function of natural peptides, can overcome these limitations. nih.gov

The synthesis of these conjugates often involves a combination of solid-phase and solution-phase chemistry. bath.ac.uk For instance, the linear peptide backbone can be assembled on a solid support, followed by the conjugation of this compound and subsequent cyclization in solution. bath.ac.uk This approach allows for the efficient production of a variety of peptide and peptidomimetic conjugates for biological screening. bath.ac.uknih.gov The goal of creating such conjugates is to enhance properties like proteolytic stability and cell permeability, which are crucial for therapeutic efficacy. nih.govnih.gov

Conjugation with Pharmacologically Active Moieties for In Vitro Screening

This compound can be conjugated with various pharmacologically active moieties to screen for new therapeutic activities. This approach allows for the exploration of synergistic effects and the development of compounds with novel mechanisms of action. For example, conjugation with moieties known to have anti-cancer or antiviral properties can lead to the discovery of new drug candidates.

The synthesis of these conjugates involves linking this compound to the active moiety through a stable covalent bond. The choice of linker can influence the physicochemical properties and biological activity of the final conjugate. Once synthesized, these derivatives are subjected to in vitro screening to evaluate their efficacy and mechanism of action.

In Vitro Evaluation of Cellular Responses and Mechanisms

The in vitro evaluation of this compound and its derivatives is crucial for understanding their biological effects and potential as therapeutic agents. These studies are typically conducted in cell models and focus on various aspects, including antioxidant effects, metabolic regulation, and cytotoxicity.

Studies on Antioxidant and Cytoprotective Effects in Cell Models

While direct studies on this compound are limited, research on the structurally similar compound N-acetylcysteine ethyl ester (NACET) provides valuable insights into the potential antioxidant and cytoprotective effects. NACET, a lipophilic derivative of N-acetylcysteine (NAC), has been shown to be more effective than NAC in protecting retinal pigment epithelial (RPE) cells from oxidative stress. nih.govnih.govresearchgate.net

In cell models, NACET was found to increase cell viability under oxidative stress conditions more efficiently than NAC. nih.govnih.gov This is attributed to its ability to react more rapidly with oxidizing agents and to increase the intracellular levels of reduced glutathione (B108866) (GSH), a key antioxidant. nih.govnih.govresearchgate.net Pretreatment with NACET was also shown to predispose RPE cells to oxidative stress resistance. nih.govnih.gov These findings suggest that this compound, as an ethyl ester derivative of an N-acetyl amino acid, may also exhibit enhanced antioxidant and cytoprotective properties compared to its non-esterified counterpart.

CompoundCell ModelEffect on Oxidative StressMechanism
N-acetylcysteine ethyl ester (NACET)Retinal Pigment Epithelial (RPE) cellsIncreased cell viabilityMore rapid reaction with oxidizing agents, increased intracellular GSH
N-acetylcysteine (NAC)Retinal Pigment Epithelial (RPE) cellsLess effective than NACET in increasing cell viabilitySlower reaction with oxidizing agents

Investigations of Transport and Metabolic Regulation in Cell Lines

The ethyl ester group in this compound is expected to enhance its lipophilicity and, consequently, its ability to cross cell membranes. This is supported by studies on other amino acid ethyl esters, which show improved cellular uptake. frontiersin.orgjax.org Once inside the cell, the ester group can be hydrolyzed by intracellular esterases, releasing the active N-acetylmethionine.

N-acetylmethionine itself is known to be a bioavailable source of methionine. nih.gov The regulation of metabolic pathways by such compounds is complex, involving the integration of various cellular signals. nih.gov For example, the availability of amino acids can influence key metabolic regulators like AMP-activated protein kinase (AMPK), which controls energy balance within the cell. nih.gov Therefore, this compound could potentially influence cellular metabolism by providing a source of methionine and affecting cellular energy homeostasis. nih.govnih.gov

Assessment of In Vitro Cytotoxicity and Antiviral Activity of Conjugates

The in vitro assessment of cytotoxicity and antiviral activity is a critical step in the evaluation of new therapeutic agents. Studies on derivatives of other small molecules provide a framework for how conjugates of this compound might be evaluated. For instance, in the development of anti-HIV agents, a series of mercaptobenzamide analogs were synthesized and tested for their antiviral activity (EC50) and toxicity (TC50). nih.gov This study revealed that modifications to the terminal amide group could significantly impact toxicity without affecting antiviral efficacy. nih.gov

Similarly, various natural and synthetic compounds are screened for their ability to inhibit the replication of different viruses, such as Herpes Simplex Virus (HSV) and SARS-CoV-2. nih.govmdpi.com The evaluation typically involves determining the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) in relevant cell lines. mdpi.com For conjugates of this compound, such in vitro screening would be essential to identify lead compounds with a favorable therapeutic index (CC50/EC50).

Compound ClassTargetIn Vitro AssayKey Findings
MercaptobenzamidesHIV-1Antiviral activity (EC50) and toxicity (TC50)Terminal amide substitution influences toxicity
Stilbene DimersEnveloped Viruses (Influenza, SARS-CoV-2, HSV-2)Virucidal and cell-mediated antiviral effectsBroad-spectrum antiviral activity with different mechanisms
TrifluoromethylthiolanesHerpes Simplex Virus Type 1 (HSV-1)Viral reproduction inhibitionSignificant inhibition of viral replication

Applications in Surfactant and Material Science Research

The unique molecular structure of this compound, featuring both hydrophilic (ester and amide groups) and hydrophobic (methylthioethyl and ethyl groups) moieties, suggests its potential as a surface-active agent. While direct and extensive research on this specific compound's applications in surfactant and material science is emerging, the broader class of N-acyl amino acid esters has been a subject of significant investigation for their amphiphilic properties. These properties are foundational to their use in formulations requiring emulsification, foaming, and surface tension reduction.

Derivatives of structurally similar compounds, such as 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), have been synthesized and their surfactant properties characterized, offering valuable insights into the potential of this compound derivatives. By modifying the core structure, researchers can tune the hydrophilic-lipophilic balance (HLB) to suit specific applications.

One area of exploration is the synthesis of anionic surfactants from HMTBA, a molecule that shares the same carbon backbone and methylthio group as this compound. In these studies, long-chain fatty acids are attached to the molecule, and the terminal carboxylic acid is neutralized to create an anionic head group. The resulting surfactants have demonstrated the ability to significantly lower the surface tension of water. researchgate.net

Detailed Research Findings

Research into anionic surfactants derived from 2-Hydroxy-4-(methylthio)butanoic acid has yielded promising results. These derivatives show desirable surfactant properties, including low critical micelle concentrations (CMCs), good wetting performance, and low Krafft points. researchgate.net The CMC is a key indicator of surfactant efficiency, representing the concentration at which surfactant molecules begin to form micelles, leading to a significant drop in surface tension.

The performance of these surfactants can be systematically evaluated, as demonstrated in the following data on anionic derivatives of HMTBA.

DerivativeCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)Krafft Point (°C)
C12-HMTBA-Na1.538< 4
C16-HMTBA-Na0.1242< 4

Data extrapolated from studies on 2-Hydroxy-4-(methylthio)butanoic acid derivatives. researchgate.net

These findings indicate that modifications of the core structure of molecules like this compound can lead to effective surfactants. The low Krafft points are particularly noteworthy, as they suggest good solubility and performance even at low temperatures. researchgate.net

Furthermore, the field of material science has seen the use of related sulfur-containing monomers in polymerization-induced self-assembly (PISA). For instance, 2-(methylthio)ethyl methacrylate (B99206) has been used to create well-defined polymeric nanoparticles. nih.gov This suggests that derivatives of this compound could also be functionalized to act as monomers in the synthesis of novel polymers with applications in drug delivery, coatings, and other advanced materials. The presence of the thioether group offers a site for potential post-polymerization modification, such as oxidation, to alter the polymer's properties.

While the direct application of this compound in these fields is a subject for future research, the existing data on analogous compounds provides a strong foundation for its potential as a versatile building block in the development of new surfactants and functional materials.

Future Research Directions and Unexplored Avenues for Ethyl 2 Acetamido 4 Methylthio Butanoate

Development of Novel and Green Synthetic Routes

The current synthetic methodologies for N-acetylated amino acid esters often rely on conventional chemical approaches. Future research should prioritize the development of more sustainable and efficient "green" synthetic routes for Ethyl 2-acetamido-4-(methylthio)butanoate.

Chemoenzymatic methods present a promising alternative. These approaches combine the selectivity of enzymatic catalysts with the practicality of chemical synthesis. For instance, lipases have demonstrated efficacy in the synthesis of various esters, and their application in the direct esterification of N-acetyl-DL-methionine with ethanol could be a key area of investigation. The use of immobilized enzymes could further enhance the sustainability of the process by allowing for catalyst recycling and simplifying product purification.

Another avenue for exploration is the use of biocatalysis, employing whole-cell systems or isolated enzymes to produce the target compound. This could involve the enzymatic acylation of methionine ethyl ester or the direct esterification of N-acetylmethionine. Research into novel biocatalysts with high stereoselectivity could also enable the production of specific enantiomers of this compound, which is crucial for understanding its biological activity.

Synthesis ApproachPotential AdvantagesKey Research Focus
Chemoenzymatic Synthesis High selectivity, milder reaction conditions, potential for catalyst recycling.Screening and optimization of lipases and other hydrolases for the esterification of N-acetylmethionine.
Biocatalysis Environmentally friendly, high stereospecificity, use of renewable resources.Identification and engineering of enzymes for the direct synthesis from precursors like methionine and ethanol.
Green Chemistry Principles Reduced waste, lower energy consumption, use of non-toxic reagents and solvents.Development of solvent-free reaction systems or the use of benign solvents like ionic liquids or supercritical fluids.

In-depth Mechanistic Studies of Biological Transformations and Stereospecificity

Understanding the in vivo fate of this compound is paramount to unlocking its potential applications. Future research should focus on detailed mechanistic studies of its biological transformations. A key question is whether the compound acts as a prodrug, being hydrolyzed by esterases in the body to release N-acetylmethionine and ethanol.

Studies on the enzymatic hydrolysis of the ester bond are crucial. Identifying the specific esterases responsible for this conversion and determining the kinetics of the reaction in various tissues would provide valuable insights into its bioavailability and metabolic pathway. Furthermore, investigating the stereospecificity of these enzymatic processes is essential, as the biological activity of the resulting N-acetylmethionine enantiomers can differ significantly.

The metabolism of the released N-acetylmethionine is another critical area of study. Research has shown that N-acetyl-L-methionine is metabolically equivalent to L-methionine, serving as a bioavailable source of this essential amino acid. nih.gov However, the metabolic fate of N-acetyl-D-methionine is less clear. Therefore, understanding the complete metabolic cascade of this compound, from its initial hydrolysis to the ultimate fate of its constituent parts, is a key research objective.

Exploration of Novel Research Applications and Bioactive Profiles in Model Systems

The potential applications of this compound are largely unexplored. As a derivative of methionine, it could possess unique bioactive profiles that warrant investigation in various model systems.

Given that methionine plays a crucial role in numerous metabolic pathways, its derivatives could act as modulators of these processes. For instance, some methionine analogues have been investigated as inhibitors of methionyl-tRNA synthetase, an enzyme essential for protein synthesis in bacteria. This suggests that this compound could be screened for potential antimicrobial activity.

Furthermore, N-acetylated amino acids, in general, have shown a range of biological activities. N-acetylcysteine, for example, is a well-known antioxidant and mucolytic agent. Investigating the antioxidant potential of this compound and its ability to modulate oxidative stress in cellular and animal models is a promising research direction. Its potential as a therapeutic agent in conditions associated with oxidative damage could be a significant finding.

Comparative Biochemical Studies with Other Methionine Analogues and Derivatives

To fully understand the unique properties of this compound, comparative biochemical studies with other methionine analogues and derivatives are essential. These studies will help to elucidate the structure-activity relationships and highlight the specific advantages or disadvantages of the ethyl ester modification.

A direct comparison with methionine, N-acetylmethionine, and other esters of N-acetylmethionine (e.g., methyl or propyl esters) would be highly informative. Key parameters to compare include:

Bioavailability and Pharmacokinetics: Assessing the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds will reveal how the ethyl ester group influences their in vivo behavior.

Metabolic Fate: Tracing the metabolic pathways of each compound will clarify whether they are all converted to L-methionine and the efficiency of this conversion.

Biological Activity: Comparing their efficacy in various biological assays (e.g., antioxidant capacity, enzyme inhibition) will determine if the ethyl ester provides any unique advantages.

Q & A

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀/LC₅₀ values with 95% confidence intervals. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Validate with bootstrap resampling .

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